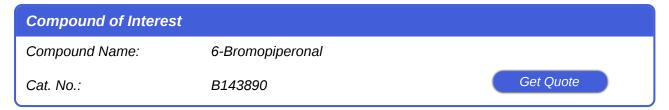


Spectroscopic Data of 6-Bromopiperonal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromopiperonal** (6-Bromo-1,3-benzodioxole-5-carboxaldehyde), a key intermediate in the synthesis of various pharmacologically active compounds. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromopiperonal**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.12	Singlet	-CHO
7.33	Singlet	Ar-H
7.09	Singlet	Ar-H
6.13	Singlet	-OCH₂O-



Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
189.0	-CHO
152.0	Ar-C
148.5	Ar-C
131.0	Ar-C
112.0	Ar-C
110.0	Ar-C
108.0	Ar-C
102.5	-OCH₂O-

Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2900	Medium	C-H stretch (aromatic and methylenedioxy)
~2800, ~2700	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (asymmetric, ether)
~1040	Strong	C-O stretch (symmetric, ether)
~930	Medium	O-C-O bend (methylenedioxy)
~870	Medium	C-H out-of-plane bend (aromatic)

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in **6-Bromopiperonal**. A product specification sheet from Thermo Fisher Scientific confirms that the infrared spectrum is a quality control parameter.[1]

Table 4: Mass Spectrometry Data



m/z	Interpretation
228, 230	Molecular ion peak (M+) with characteristic bromine isotope pattern (19Br and 81Br in ~1:1 ratio)
227, 229	M-H
200, 202	M-CO
171, 173	M-CHO-CO
120	[C7H4O2] ⁺
92	[C ₆ H ₄ O] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures applicable to a solid aromatic aldehyde like **6-Bromopiperonal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **6-Bromopiperonal** by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

- Sample Preparation: A sample of 5-10 mg of 6-Bromopiperonal is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:



- The spectrometer is tuned to the proton frequency.
- A standard one-pulse experiment is performed.
- Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.
 - Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-Bromopiperonal** by measuring the absorption of infrared radiation.

Procedure:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - A small amount of solid 6-Bromopiperonal is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - A pressure arm is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet Method):



- Approximately 1-2 mg of 6-Bromopiperonal is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The analysis is performed using an FT-IR spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.
 - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Bromopiperonal**, confirming its identity and assessing its purity.

Procedure:

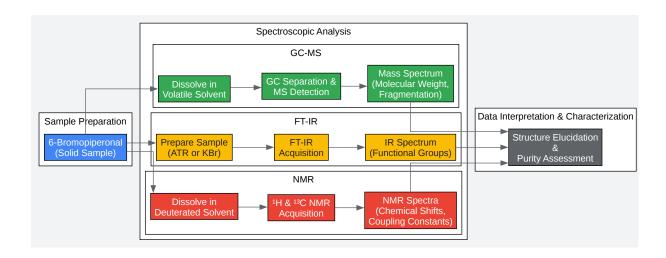
- Sample Preparation: A dilute solution of 6-Bromopiperonal is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 μg/mL.
- Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography:



- \circ A small volume (typically 1 μ L) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).
- The column temperature is programmed to ramp from a lower temperature to a higher temperature to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry:
 - As 6-Bromopiperonal elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI) at 70 eV.
 - The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio
 (m/z) in a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern serves as a fingerprint for structural confirmation.

Visualizations Workflow for Spectroscopic Analysis of 6Bromopiperonal





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Caption: General workflow for the spectroscopic analysis of **6-Bromopiperonal**.

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References

- 1. assets.thermofisher.com [assets.thermofisher.com]
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